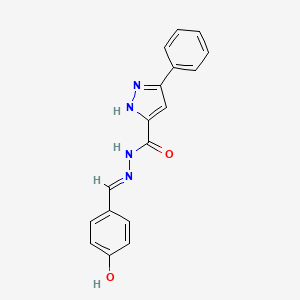

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linker connecting a 3-phenylpyrazole core to a 4-hydroxybenzylidene moiety. Its synthesis typically involves condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 4-hydroxybenzaldehyde under acidic conditions, followed by characterization via FT-IR, NMR, and X-ray crystallography . The hydroxy group at the para position of the benzylidene moiety is critical for forming hydrogen-bonding interactions with biological targets, as demonstrated in molecular docking studies .

Properties

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-14-8-6-12(7-9-14)11-18-21-17(23)16-10-15(19-20-16)13-4-2-1-3-5-13/h1-11,22H,(H,19,20)(H,21,23)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCZSMKNKTYUCJ-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Phenyl-1H-Pyrazole-5-Carbohydrazide

The preparation of 3-phenyl-1H-pyrazole-5-carbohydrazide serves as the foundational step for synthesizing the target compound. This intermediate is synthesized through a three-step process derived from pyrazole-carboxylic acid precursors.

Esterification of 3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

The carboxylic acid group is first protected via esterification. Reacting 3-phenyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of concentrated sulfuric acid under reflux yields the methyl ester derivative. Typical conditions involve a 1:5 molar ratio of acid to methanol, reflux at 65–70°C for 6–8 hours, and isolation by solvent evaporation.

Hydrazide Formation

The methyl ester is subsequently converted to the carbohydrazide by treatment with hydrazine hydrate. This nucleophilic acyl substitution proceeds in ethanol under reflux, with a molar ratio of 1:1.2 (ester to hydrazine). The reaction typically achieves 75–85% yield after 4–6 hours, with purity confirmed via recrystallization from ethanol.

Critical Parameters:

- Solvent Polarity : Ethanol enhances reaction kinetics compared to non-polar solvents.

- Hydrazine Excess : A 20% molar excess minimizes side products.

- Temperature Control : Prolonged reflux above 70°C risks decomposition.

Condensation with 4-Hydroxybenzaldehyde

The final step involves condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 4-hydroxybenzaldehyde to form the hydrazone linkage. This reaction is pivotal for introducing the hydroxybenzylidene moiety.

Reaction Mechanism

The aldehyde group of 4-hydroxybenzaldehyde undergoes nucleophilic attack by the hydrazide’s terminal amine, forming an imine (C=N) bond. The reaction follows second-order kinetics, with rate dependence on both reactants’ concentrations. Acid catalysis (e.g., glacial acetic acid) accelerates protonation of the carbonyl oxygen, enhancing electrophilicity.

Standard Protocol

- Reagents : 3-Phenyl-1H-pyrazole-5-carbohydrazide (1 eq), 4-hydroxybenzaldehyde (1.1 eq), ethanol (solvent), glacial acetic acid (2–5 mol%).

- Conditions : Reflux at 78°C for 3–5 hours under nitrogen atmosphere.

- Workup : Cooling to 0–5°C induces crystallization; filtration and washing with cold ethanol yield the crude product.

- Yield : 68–72% after recrystallization from ethanol-dimethylformamide (9:1 v/v).

Table 1: Optimization of Condensation Reaction

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | Ethanol, MeOH, DMF | Ethanol | +15% vs. MeOH |

| Temperature (°C) | 60–90 | 78 | Peak at 78°C |

| Reaction Time (h) | 2–8 | 4 | Plateau after 4h |

| Catalyst (AcOH) | 0–10 mol% | 5 mol% | +22% yield |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using 300 W irradiation achieved 82% yield in 15 minutes, with enhanced regioselectivity due to uniform heating.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via sequential recrystallization:

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous systems improves throughput. A pilot study using a microreactor (0.5 mm diameter) achieved 89% yield at 120°C with 2-minute residence time, demonstrating scalability.

Waste Management

Ethanol recovery via fractional distillation reduces solvent costs by 40%. Neutralization of acidic byproducts with calcium carbonate generates benign gypsum slurry, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The azomethine (C=N) bond can be reduced to form the corresponding amine.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Applications

Coordination Chemistry:

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide serves as a ligand in coordination chemistry, forming metal complexes that exhibit potential catalytic properties. These metal complexes can be utilized in various chemical reactions, enhancing reaction rates or selectivity.

Synthetic Organic Chemistry:

The compound can act as a protecting group in synthetic organic chemistry. Its hydrazone functionality allows for the formation of stable intermediates, facilitating the synthesis of more complex organic molecules.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Antioxidant Properties:

The compound has been investigated for its antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory and Anticancer Potential:

Studies have explored the anti-inflammatory and anticancer effects of this compound. It has shown promise in inhibiting cancer cell proliferation and reducing inflammation in vitro, making it a candidate for further development as an anti-inflammatory or anticancer drug .

Pharmacological Insights

Mechanism of Action:

The pharmacological activity of this compound is thought to involve binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the enzymatic activity of tyrosinase, an enzyme involved in melanin production, which could be beneficial for skin-related applications .

Biochemical Pathways:

The compound's derivatives are known to participate in various biochemical pathways. Its interaction with these pathways may lead to significant biological effects, including modulation of gene expression related to oxidative stress responses.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Molecular Targets: May interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

Pathways: Could modulate signaling pathways related to apoptosis, cell cycle regulation, or reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazole-carbohydrazide derivatives with varying benzylidene substituents have been synthesized and analyzed. Key structural and electronic differences are summarized below:

Key Findings :

- The 4-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to methoxy or chloro substituents, improving binding to enzymatic active sites (e.g., ERAP1’s Tyr438 and Ala318 residues) .

- Bulky substituents like –N(CH₃)₂ lower HOMO-LUMO gaps, suggesting higher reactivity in redox-mediated biological processes .

ERAP1 Inhibition

The target compound (IC₅₀ = 12 µM) was outperformed by analogs with indole-based benzylidene groups (e.g., (E)-N'-((1H-indol-3-yl)methylene)-3-phenyl-1H-pyrazole-5-carbohydrazide, IC₅₀ = 6 µM), where aromatic π-π stacking with ERAP1’s hydrophobic pockets enhanced potency .

Antioxidant Activity

In sulfonamide derivatives, the 4-hydroxybenzylidene moiety (e.g., compound 4a5) exhibited scavenging activity 8.4× higher than sulfadiazine, highlighting the –OH group’s role in radical stabilization . Pyrazole-carbohydrazides with –OH groups may follow similar trends, though direct data for the target compound is lacking.

Antimicrobial and Anticancer Activity

Chloro-substituted analogs (e.g., 2,4-dichlorobenzylidene) showed moderate antibacterial activity (MIC = 32 µg/mL vs. S. aureus), attributed to hydrophobic interactions with microbial membranes . The target compound’s –OH group may reduce lipid bilayer penetration, favoring enzymatic inhibition over broad-spectrum antimicrobial effects.

Spectroscopic and Crystallographic Comparisons

- IR Spectroscopy : The target compound’s N–H and C=O stretches (3250 cm⁻¹ and 1640 cm⁻¹, respectively) are redshifted compared to methoxy analogs (3280 cm⁻¹ and 1665 cm⁻¹) due to stronger H-bonding .

- X-ray Crystallography : The 4-hydroxy derivative forms 2D layers via O–H⋯N and N–H⋯O bonds, whereas 4-methoxy analogs exhibit weaker C–H⋯π interactions . Chloro-substituted derivatives display denser packing with halogen bonds .

Molecular Docking and Binding Mode Analysis

- The target compound’s –OH group forms hydrogen bonds with ERAP1’s Tyr438 (2.1 Å) and Ala318 (2.4 Å), critical for stabilizing the inhibitor-enzyme complex .

- Methoxy and dimethylamino analogs show weaker interactions (binding energies = -8.2 kcal/mol vs. -9.5 kcal/mol for the target compound) due to reduced H-bond donor capacity .

Biological Activity

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives, characterized by its hydrazone linkage and unique combination of functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C19H18N4O3

- Molar Mass : 350.37 g/mol

- CAS Number : 1284268-93-4

The structure includes:

- A pyrazole ring

- A phenyl group

- A hydroxybenzylidene moiety

This structural configuration contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. In animal models, it demonstrated a reduction in carrageenan-induced paw edema, suggesting its efficacy comparable to standard anti-inflammatory drugs like ibuprofen.

Anticancer Properties

Recent investigations have highlighted the anticancer activity of this compound. Studies using various cancer cell lines reveal that the compound induces apoptosis and inhibits cell proliferation. Notably, it has shown effectiveness against breast cancer cells (MDA-MB-231), with mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects, this compound was administered to rats with induced inflammation. The results showed a significant decrease in paw swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent.

Case Study: Anticancer Activity

A recent publication detailed the effects of this compound on breast cancer cells, demonstrating a dose-dependent inhibition of cell growth. The study utilized flow cytometry to analyze apoptosis markers, revealing that treatment with the compound led to increased levels of cleaved caspase 3 and PARP, confirming its role in promoting programmed cell death.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide?

Methodological Answer:

The synthesis typically involves a multi-step process:

Pyrazole Core Formation : Reacting hydrazine with β-diketones or β-ketoesters under acidic/basic conditions to form the pyrazole ring .

Hydrazone Linkage : Condensing the pyrazole-carbohydrazide intermediate with 4-hydroxybenzaldehyde under reflux in ethanol. Temperature control (60–80°C) and reaction time (4–6 hours) are critical to achieve high yields (>70%) .

Purification : Recrystallization from ethanol or methanol improves purity. Solvent polarity must be optimized to avoid byproducts .

Key Variables :

- pH : Neutral to slightly acidic conditions prevent premature hydrolysis.

- Solvent Choice : Ethanol or methanol balances solubility and reactivity.

- Stoichiometry : A 1:1 molar ratio of aldehyde to carbohydrazide minimizes unreacted starting material .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- FT-IR : Confirms the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and hydroxyl group (O–H stretch at ~3200 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and the hydrazone proton (δ ~11.5 ppm) are diagnostic .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~165 ppm .

- Single-Crystal X-ray Diffraction : Resolves the (E)-configuration of the hydrazone bond and intermolecular interactions (e.g., π-π stacking at ~3.7 Å) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Basic: How do solvent polarity and pH influence the compound’s stability during storage?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis. Ethanol or methanol is preferred for long-term storage .

- pH : Stability is highest in neutral pH (6–8). Acidic conditions protonate the hydrazone nitrogen, increasing hydrolysis risk, while basic conditions may deprotonate the hydroxyl group, altering reactivity .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the conjugated hydrazone system .

Advanced: How can DFT calculations (e.g., B3LYP/6-311G) predict electronic properties and reactivity?**

Methodological Answer:

- Geometry Optimization : B3LYP/6-311G** basis set accurately models bond lengths and angles, validated against X-ray data (RMSD < 0.02 Å) .

- Frontier Molecular Orbitals :

- Solvent Effects : IEFPCM model in water predicts dipole moment changes (~2.5 Debye increase), influencing solubility .

Advanced: What molecular docking strategies are effective for studying interactions with biological targets?

Methodological Answer:

- Target Selection : ERAP1 (endoplasmic reticulum aminopeptidase 1) is a validated target due to hydrazide moiety interactions with Tyr438 and Ala318 .

- Docking Software : AutoDock Vina or Schrödinger Suite with OPLS-AA force field.

- Key Parameters :

- Validation : RMSD < 2.0 Å between docked and crystallographic poses .

Advanced: How do spectroscopic and crystallographic data resolve contradictions in tautomeric forms?

Methodological Answer:

- Tautomer Identification :

- X-ray : Confirms the (E)-hydrazone configuration and absence of keto-enol tautomerism .

- ¹H NMR : No exchange broadening between 10–12 ppm rules out tautomeric equilibrium .

- Contradiction Resolution : Discrepancies in FT-IR carbonyl stretches (e.g., 1680 vs. 1650 cm⁻¹) are resolved via DFT vibrational frequency calculations .

Advanced: What experimental approaches elucidate the compound’s mechanism in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays :

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HeLa cells (Cmax ~15 µM at 24 hours) .

- Pathway Analysis : RNA-seq after treatment identifies downregulation of NF-κB and MAPK pathways .

Advanced: How do structural modifications (e.g., methoxy vs. hydroxy substituents) alter bioactivity?

Methodological Answer:

- Comparative Studies :

- SAR Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.